



# **Application Notes and Protocols: URAT1 Inhibitor Screening in HEK293 Cells**

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Compound of Interest		
Compound Name:	URAT1 inhibitor 5	
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## Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key renal transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Consequently, URAT1 has emerged as a critical therapeutic target for the development of uricosuric agents that lower serum uric acid by promoting its renal excretion. Human Embryonic Kidney 293 (HEK293) cells are a widely utilized and effective in vitro model for studying URAT1 function and for the screening and characterization of URAT1 inhibitors. Their high transfection efficiency and robust growth characteristics make them ideal for overexpressing URAT1 and performing subsequent functional assays.

This document provides detailed protocols and application notes for utilizing HEK293 cell lines in the evaluation of URAT1 inhibitors.

## **Quantitative Data Summary**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against URAT1, as determined in URAT1-expressing HEK293 cell lines. This data is crucial for comparing the potency of different inhibitors.



Compound	IC50 (μM)	Cell Line	Assay Substrate	Reference
Benzbromarone	0.44	URAT1-HEK293	Uric Acid (non-isotopic)	[3]
Benzbromarone	~0.2	URAT1-HEK293	[14C]-Uric Acid	[1]
Benzbromarone	4.96 ± 0.45	URAT1- HEK293T	6-CFL	[4]
SHR4640	0.13	URAT1-HEK293	Uric Acid (non-isotopic)	[3]
CC18002	1.69	URAT1-HEK293	Uric Acid (non-isotopic)	[3]
Lesinurad	~12	URAT1-HEK293	[14C]-Uric Acid	[1]
Lesinurad	3.5	URAT1-HEK293	Not Specified	[5]
Lesinurad	75.36 ± 0.91	URAT1- HEK293T	6-CFL	[4]
Verinurad	~0.04	URAT1-HEK293	[14C]-Uric Acid	[1]
Dotinurad	~0.008	URAT1-HEK293	[14C]-Uric Acid	[1]
Probenecid	1643.33 ± 18.01	URAT1- HEK293T	6-CFL	[4]
CDER167	2.08 ± 0.31	URAT1-HEK293	[14C]-Uric Acid	[6]
RDEA3170	1.47 ± 0.23	URAT1-HEK293	[14C]-Uric Acid	[6]
Sulfinpyrazone	32	URAT1-HEK293	Not Specified	[5]
Isobavachin	0.39	URAT1-HEK293	Uric Acid	[7]
Hesperetin	17.6	URAT1-293A	Uric Acid	[7]
Naringenin	16.1	URAT1-293A	Uric Acid	[7]
Nobiletin	17.6	URAT1-293A	Uric Acid	[7]
Apigenin	0.64	Not Specified	Uric Acid	[7]



## Experimental Protocols Cell Culture and Transfection

#### Materials:

- HEK293 cells (or HEK293T for transient expression)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sodium Pyruvate (optional)
- URAT1 expression vector (e.g., pcDNA3.1-hURAT1)
- Transfection reagent (e.g., Lipofectamine 2000 or similar)
- G418 (for stable cell line selection)

Protocol for Stable URAT1-HEK293 Cell Line Generation:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[3]
- Transfect the URAT1 expression vector into HEK293 cells using a suitable transfection reagent according to the manufacturer's protocol.
- 48 hours post-transfection, begin selection by adding G418 (concentration to be determined by a kill curve, typically 400-800 μg/mL) to the culture medium.
- Replace the medium with fresh G418-containing medium every 3-4 days.
- After 2-3 weeks, select and expand resistant colonies.
- Verify URAT1 expression and function in selected clones by Western blot and a preliminary uric acid uptake assay.



#### Protocol for Transient Transfection:

- Seed HEK293 or HEK293T cells in the desired plate format (e.g., 24-well or 96-well plates).
- Allow cells to reach 70-90% confluency.
- Transfect cells with the URAT1 expression vector using a suitable transfection reagent.
- Perform the uric acid uptake assay 24-48 hours post-transfection.[1][8]

## **Uric Acid Uptake Assays**

Two primary methods are employed for measuring URAT1-mediated uric acid uptake: a non-isotopic (colorimetric or fluorometric) method and a radiolabeled method.

This method measures the intracellular accumulation of unlabeled uric acid.

#### Materials:

- URAT1-expressing HEK293 cells and parental HEK293 cells (as a negative control)
- 24-well plates
- Krebs-Ringer buffer (or similar physiological salt solution), pH 8.0[3]
- Uric acid stock solution
- · Test inhibitors
- · Phosphate-Buffered Saline (PBS), ice-cold
- · Cell lysis buffer
- Commercial uric acid assay kit (e.g., colorimetric or fluorometric)

#### Protocol:



- Seed both URAT1-HEK293 and parental HEK293 cells in 24-well plates at a density of approximately 2.5 x 10<sup>5</sup> cells per well.
- Culture until cells reach about 80% confluency.[3]
- For inhibitor studies, pre-incubate the URAT1-HEK293 cells with various concentrations of the test compound for 30 minutes.[3]
- Wash the cells with pre-warmed buffer.
- Initiate the uptake by adding uric acid buffer (e.g., 750  $\mu$ M uric acid in Krebs-Ringer buffer, pH 8.0) to all wells.[3]
- Incubate for 30 minutes at 37°C.[3]
- Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[3]
- Lyse the cells and collect the cell lysate.
- Measure the intracellular uric acid concentration using a commercial kit according to the manufacturer's instructions.[3]
- Normalize the uric acid concentration to the total protein content of each well.
- Calculate URAT1-specific uptake by subtracting the uptake in parental HEK293 cells from that in URAT1-HEK293 cells.

This is a highly sensitive method that directly measures the uptake of radiolabeled uric acid.

#### Materials:

- URAT1-transfected HEK293 cells (transient or stable) and mock-transfected control cells
- 96-well Isoplate (or similar scintillation-compatible plate)[1][8]
- Assay buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose)[1][8]



- [14C]-Uric acid
- Test inhibitors
- Wash buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate)[8]
- Lysis buffer (e.g., 0.1 M NaOH)[8]
- · Scintillation cocktail
- · Scintillation counter

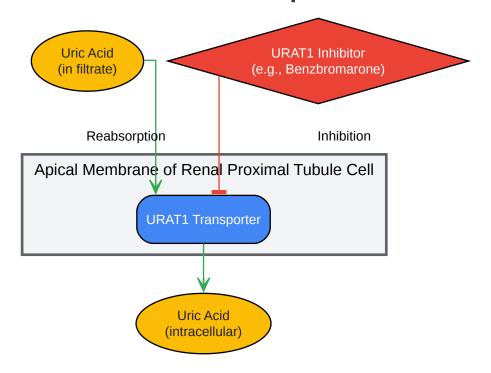
#### Protocol:

- Seed HEK293 cells in a 96-well Isoplate at a density of 30,000 cells per well and transfect with URAT1 or a mock vector.[1][8]
- 24 hours post-transfection, wash the cells twice with assay buffer.[1][8]
- For inhibition assays, pre-incubate the cells with the test inhibitor at various concentrations.
- Initiate the uptake by adding assay buffer containing [14C]-uric acid (e.g., 50 μM) to each well.[8]
- Incubate for 15 minutes at room temperature.[8]
- Terminate the uptake by washing the cells three times with wash buffer.[8]
- Lyse the cells with 50 μL of 0.1 M NaOH.[8]
- Add a scintillation cocktail to each well.
- Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[8]
- Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

## **Visualizations**



## **URAT1-Mediated Uric Acid Transport and Inhibition**

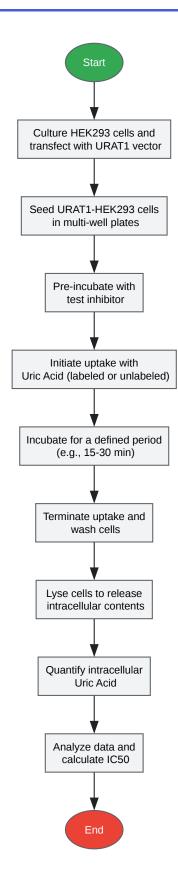


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Caption: URAT1 facilitates uric acid reabsorption, a process blocked by inhibitors.

## **Experimental Workflow for URAT1 Inhibitor Screening**



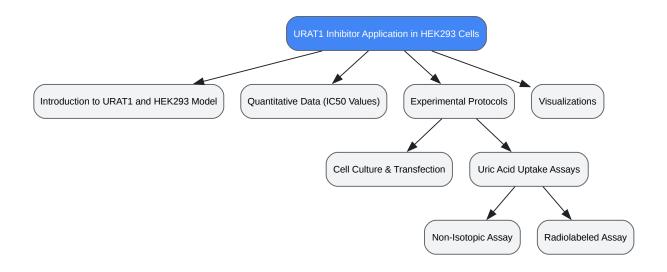


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Caption: Step-by-step workflow for assessing URAT1 inhibitor efficacy in HEK293 cells.



## Logical Relationships in URAT1 Inhibitor Application Notes



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Caption: Structure of the application notes for URAT1 inhibitor studies.

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